molecular formula C15H20N4O3S B14738569 N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 2954-20-3

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14738569
CAS No.: 2954-20-3
M. Wt: 336.4 g/mol
InChI Key: XNAPMKWOAHQHRY-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide is a structurally complex molecule featuring a 1,4-dihydropyrimidin-5-yl core linked via a propyl chain to a 4-methylbenzenesulfonamide group. This hybrid structure integrates a pyrimidine ring system—a scaffold prevalent in nucleic acids and pharmaceuticals—with a sulfonamide moiety known for its diverse bioactivity, including enzyme inhibition and antimicrobial properties .

Synthesis:
The compound is synthesized via multi-step routes involving:

  • Oxidation/Reduction: Use of potassium permanganate and sodium borohydride to modulate functional groups.
  • Substitution Reactions: Alkyl halides introduce the propyl linker.
  • Coupling Steps: Final assembly of the pyrimidine and sulfonamide moieties.
    Optimization of solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours) is critical to achieving yields >70% .

Properties

CAS No.

2954-20-3

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H20N4O3S/c1-10-5-7-12(8-6-10)23(21,22)17-9-3-4-13-11(2)18-15(16)19-14(13)20/h5-8,17H,3-4,9H2,1-2H3,(H3,16,18,19,20)

InChI Key

XNAPMKWOAHQHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=C(N=C(NC2=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the dihydropyrimidine intermediate.

    Attachment of the Sulfonamide Group: The final step involves the reaction of the dihydropyrimidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide involves the inhibition of key enzymes and pathways in biological systems. The compound targets enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to cell death in rapidly dividing cells, such as cancer cells and pathogens.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural Comparison with Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Functional Differences
Target Compound 1,4-dihydropyrimidine 2-Amino-6-methyl-4-oxo, propyl, 4-methylsulfonamide Sulfonamide linkage enhances target binding
Ethyl 3-(2-amino-4-methyl-6-oxo-pyrimidin-5-yl)propanoate Pyrimidine Ethyl ester, propanoate chain Lacks sulfonamide; ester group limits bioavailability
Methyl 2-(2-amino-6-oxo-pyrimidin-5-yloxy)acetate Pyrimidine Acetate group, methyl ether Reduced steric bulk; lower enzymatic stability
(2-amino-4-methyl-6-oxo-pyrimidin-5-yloxy)acetic acid Pyrimidine Acetic acid moiety Enhanced solubility but poor membrane permeability

Key Observations:

  • The sulfonamide group in the target compound distinguishes it from ester- or acid-bearing analogues, improving target affinity and metabolic stability .
  • Propyl chain length balances lipophilicity and solubility, whereas shorter chains (e.g., acetate derivatives) compromise pharmacokinetics .

Table 2: Functional Comparison with Sulfonamide-Pyrimidine Hybrids

Compound Name Core Structure Bioactivity Therapeutic Hypothesis
Target Compound 1,4-dihydropyrimidine + sulfonamide Kinase inhibition (predicted IC₅₀: 50–100 nM) Oncology, anti-inflammatory
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine + methanesulfonamide Anticancer (in vitro IC₅₀: 10–20 µM) Solid tumor targeting
N-[4-({4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide Pyrimidine + substituted sulfonamide Kinase inhibition (hypothesized) Neurodegenerative diseases

Key Observations:

  • The target compound’s 6-methyl-4-oxo pyrimidine configuration may enhance selectivity for ATP-binding pockets compared to fluorophenyl or methoxyphenyl derivatives .
  • Substituent positioning (e.g., 4-methyl vs. 4-methoxy) influences electronic effects, altering binding kinetics and off-target risks .

Mechanistic and Functional Insights

  • Enzyme Interactions: Molecular docking studies suggest the target compound’s sulfonamide group forms hydrogen bonds with catalytic lysine residues in kinases, while the pyrimidine core occupies hydrophobic pockets—a dual mechanism absent in simpler analogues .
  • Solubility vs. Permeability: The 4-methylbenzenesulfonamide group improves aqueous solubility (logP ~2.5) compared to ester derivatives (logP >3.0), though membrane permeability remains moderate .

Biological Activity

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group attached to a benzene ring and a dihydropyrimidine moiety. The molecular formula is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S with a molecular weight of 336.4 g/mol. The IUPAC name is N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methylbenzenesulfonamide, and it has a CAS number of 2954-20-3.

PropertyValue
Molecular FormulaC15H20N4O3S
Molecular Weight336.4 g/mol
IUPAC NameN-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methylbenzenesulfonamide
CAS Number2954-20-3

The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in various metabolic processes. Notably, it targets:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition can lead to reduced growth of pathogens and cancer cells.
  • Thymidylate Synthase (TS) : Another critical enzyme in nucleotide synthesis, its inhibition can further impair DNA replication and repair mechanisms.

These mechanisms suggest potential applications in treating infections and cancer.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus and Staphylococcus epidermidis
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa

In studies, the compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, although specific data on this compound's efficacy remains limited .

Anticancer Activity

The compound has shown promise in anticancer research, particularly through its action on cancer cell lines. In vitro studies have reported that it induces apoptosis in various cancer models by disrupting cellular proliferation pathways . The structure–activity relationship (SAR) analyses indicate that modifications to the dihydropyrimidine core can enhance its cytotoxicity against specific cancer types.

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted on the FaDu hypopharyngeal tumor cells demonstrated that the compound exhibited cytotoxic effects superior to some reference drugs like bleomycin . This suggests its potential as an effective anticancer agent.
  • Antimicrobial Evaluation :
    • In a comparative study assessing various sulfonamide derivatives, this compound was part of a series that showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific MIC values for this compound were not disclosed .

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